Cas no 7451-53-8 (Ethyl N-(4-Bromophenyl)carbamate)

Ethyl N-(4-Bromophenyl)carbamate structure
7451-53-8 structure
商品名:Ethyl N-(4-Bromophenyl)carbamate
CAS番号:7451-53-8
MF:C9H10NO2Br
メガワット:244.0852
CID:979340
PubChem ID:263217

Ethyl N-(4-Bromophenyl)carbamate 化学的及び物理的性質

名前と識別子

    • ethyl (4-bromophenyl)carbamate
    • carbamic acid, N-(4-bromophenyl)-, ethyl ester
    • (4-BROMOPHENYL)-CARBAMIC ACID ETHYL ESTER
    • ETHYL N-(4-BROMOPHENYL)CARBAMATE
    • Carbamic acid, 4-bromophenyl-, ethyl ester
    • SCHEMBL1187780
    • 7451-53-8
    • DTXSID60294660
    • p-bromophenylurethane
    • D86004
    • NSC97601
    • EN300-43389
    • NSC-97601
    • BDBM173878
    • Carbamic acid, 4-bromophenyl-, ethyl ester, ethyl (4-bromophenyl)carbamate
    • AKOS000191992
    • ethyl 4-bromophenylcarbamate
    • CHEMBL3683934
    • US9102622, 48.2
    • CS-0249400
    • Z31510257
    • ZETBYFYOBYYVOE-UHFFFAOYSA-N
    • ethyl(4-bromophenyl)carbamate
    • STK489844
    • Ethyl N-(4-Bromophenyl)carbamate
    • MDL: MFCD00017808
    • インチ: InChI=1S/C9H10BrNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
    • InChIKey: ZETBYFYOBYYVOE-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)NC1=CC=C(C=C1)Br

計算された属性

  • せいみつぶんしりょう: 242.9895
  • どういたいしつりょう: 242.989
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 密度みつど: 1.51
  • ふってん: 257.5°C at 760 mmHg
  • フラッシュポイント: 109.6°C
  • 屈折率: 1.59
  • PSA: 38.33

Ethyl N-(4-Bromophenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-43389-0.05g
ethyl N-(4-bromophenyl)carbamate
7451-53-8 95%
0.05g
$19.0 2023-06-12
TRC
B125198-200mg
Ethyl N-(4-Bromophenyl)carbamate
7451-53-8
200mg
$ 115.00 2022-06-07
eNovation Chemicals LLC
Y1247382-1g
(4-BROMOPHENYL)-CARBAMIC ACID ETHYL ESTER
7451-53-8 97%
1g
$215 2024-06-06
eNovation Chemicals LLC
Y1247382-25g
(4-BROMOPHENYL)-CARBAMIC ACID ETHYL ESTER
7451-53-8 97%
25g
$1675 2024-06-06
Fluorochem
080307-250mg
Ethyl N-(4-bromophenyl)carbamate
7451-53-8
250mg
£37.00 2022-03-01
Enamine
EN300-43389-2.5g
ethyl N-(4-bromophenyl)carbamate
7451-53-8 95%
2.5g
$131.0 2023-06-12
Enamine
EN300-43389-0.25g
ethyl N-(4-bromophenyl)carbamate
7451-53-8 95%
0.25g
$37.0 2023-06-12
1PlusChem
1P00FM44-25g
(4-BROMOPHENYL)-CARBAMIC ACID ETHYL ESTER
7451-53-8 97%
25g
$1034.00 2025-03-14
1PlusChem
1P00FM44-250mg
(4-BROMOPHENYL)-CARBAMIC ACID ETHYL ESTER
7451-53-8 95%
250mg
$124.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320070-250mg
Ethyl n-(4-bromophenyl)carbamate
7451-53-8 95+%
250mg
¥794.00 2024-07-28

Ethyl N-(4-Bromophenyl)carbamate 関連文献

  • 1. An efficient one-pot synthesis of N,N′-disubstituted ureas and carbamates from N-acylbenzotriazoles
    Anoop S. Singh,Dhananjay Kumar,Nidhi Mishra,Vinod K. Tiwari RSC Adv. 2016 6 84512

Ethyl N-(4-Bromophenyl)carbamateに関する追加情報

Ethyl (4-Bromophenyl)carbamate: A Comprehensive Overview

Ethyl (4-bromophenyl)carbamate, also known by its CAS number 7451-53-8, is a chemical compound that has garnered significant attention in various fields of research and industry. This compound is a derivative of carbamic acid, where the hydroxyl group is replaced by an ethoxy group, and the phenyl ring is substituted with a bromine atom at the para position. The structure of ethyl (4-bromophenyl)carbamate can be represented as follows: C6H4BrNCOOEt, where C6H4Br represents the brominated phenyl ring, NCOOEt denotes the carbamate group, and Et stands for the ethoxy substituent.

The synthesis of ethyl (4-bromophenyl)carbamate involves several steps, including the bromination of phenol to form 4-bromophenol, followed by conversion to its corresponding acid chloride or sulfonate ester. This intermediate is then subjected to nucleophilic substitution with ammonia or an amine derivative to form the carbamate group. The ethoxy group is introduced through an alkylation step, typically using ethanol as the nucleophile in the presence of a suitable base or catalyst.

Recent studies have highlighted the potential applications of ethyl (4-bromophenyl)carbamate in medicinal chemistry and materials science. In medicinal chemistry, this compound has been explored as a potential lead molecule for drug development due to its unique pharmacokinetic properties and ability to modulate specific biological targets. For instance, researchers have investigated its role as an inhibitor of certain enzymes involved in metabolic pathways, making it a promising candidate for anti-inflammatory and anti-cancer therapies.

In materials science, ethyl (4-bromophenyl)carbamate has been utilized as a precursor for the synthesis of advanced polymers and coatings. Its brominated phenyl ring provides excellent thermal stability and UV resistance, while the carbamate group imparts flexibility and adhesion properties to the resulting materials. These characteristics make it ideal for applications in high-performance coatings, adhesives, and electronic materials.

From an environmental perspective, understanding the fate and behavior of ethyl (4-bromophenyl)carbamate in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation pathways under aerobic and anaerobic conditions, as well as its mobility in soil and water systems. These studies have shown that while the compound exhibits moderate persistence in certain environments, it can be effectively degraded by microbial communities under specific conditions.

The commercial production of ethyl (4-bromophenyl)carbamate involves large-scale chemical manufacturing processes that adhere to strict safety and quality standards. Key considerations include optimizing reaction conditions to maximize yield and purity while minimizing waste generation. The compound is typically packaged in inert containers to prevent degradation during storage and transportation.

Looking ahead, ongoing research into ethyl (4-bromophenyl)carbamate aims to unlock its full potential across diverse applications while ensuring its safe handling and use. Collaborative efforts between academia, industry, and regulatory bodies are essential for advancing our understanding of this compound's properties and developing innovative solutions that benefit society.

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